molecular formula C16H13F7N4O2 B15138309 (1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol

(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol

Cat. No.: B15138309
M. Wt: 426.29 g/mol
InChI Key: XUOJHVFYSAMHNK-GWMXKSKGSA-N
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Description

IACS-52825 is a potent and selective inhibitor of dual leucine zipper kinase (DLK), developed for the treatment of chemotherapy-induced peripheral neuropathy. DLK is a neuronally enriched kinase that plays a crucial role in the neuronal injury response under stress conditions. The compound has shown promising results in preclinical studies, particularly in reversing mechanical allodynia in mouse models of chemotherapy-induced peripheral neuropathy .

Preparation Methods

The synthesis of IACS-52825 involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

IACS-52825 undergoes several types of chemical reactions, including:

Scientific Research Applications

IACS-52825 has a wide range of scientific research applications, including:

Mechanism of Action

IACS-52825 exerts its effects by selectively inhibiting DLK, a kinase involved in the MAPK-JNK signaling cascade. Under stress conditions, DLK becomes activated and mediates the neuronal injury response. By inhibiting DLK, IACS-52825 prevents the activation of downstream signaling pathways, thereby reducing neuronal damage and alleviating neuropathic pain. The molecular targets of IACS-52825 include DLK and other components of the MAPK-JNK pathway .

Comparison with Similar Compounds

IACS-52825 is unique in its high selectivity and potency as a DLK inhibitor. Similar compounds include other DLK inhibitors that have been developed for neurodegenerative diseases and neuronal injury. Some of these compounds include:

IACS-52825 stands out due to its excellent pharmacokinetic properties and brain penetration, making it a promising candidate for further development in the treatment of chemotherapy-induced peripheral neuropathy .

Properties

Molecular Formula

C16H13F7N4O2

Molecular Weight

426.29 g/mol

IUPAC Name

(1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C16H13F7N4O2/c17-13-4-14(5-13,6-13)27-3-8(26-12(27)10(28)15(18,19)20)7-1-9(11(24)25-2-7)29-16(21,22)23/h1-3,10,28H,4-6H2,(H2,24,25)/t10-,13?,14?/m1/s1

InChI Key

XUOJHVFYSAMHNK-GWMXKSKGSA-N

Isomeric SMILES

C1C2(CC1(C2)F)N3C=C(N=C3[C@H](C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F

Canonical SMILES

C1C2(CC1(C2)F)N3C=C(N=C3C(C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F

Origin of Product

United States

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